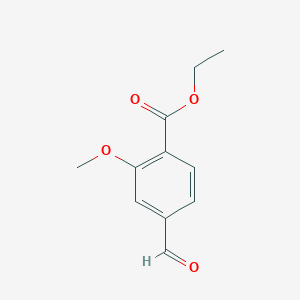

Ethyl 4-formyl-2-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-formyl-2-methoxybenzoate is an organic compound with the molecular formula C11H12O4. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a formyl group, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-formyl-2-methoxybenzoate can be synthesized through several routes. One common method involves the formylation of ethyl 2-methoxybenzoate using a formylating agent such as hexamethylenetetramine in the presence of an acid catalyst like methanesulfonic acid.

Another method involves the methylation of ethyl 4-formylbenzoate using dimethyl sulfate and potassium carbonate in the presence of acetone . This method is more economical and efficient for industrial production.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-2-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Ethyl 4-carboxy-2-methoxybenzoate.

Reduction: Ethyl 4-(hydroxymethyl)-2-methoxybenzoate.

Substitution: Ethyl 4-(substituted)-2-methoxybenzoate derivatives.

Scientific Research Applications

Ethyl 4-formyl-2-methoxybenzoate has several applications in scientific research:

Biology: It serves as a building block for the synthesis of biologically active molecules.

Industry: It is used in the production of dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of ethyl 4-formyl-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, while the methoxy group can participate in hydrogen bonding and other interactions. These properties make it a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

Ethyl 4-formyl-2-methoxybenzoate can be compared with similar compounds such as:

Ethyl 4-formylbenzoate: Lacks the methoxy group, making it less reactive in certain substitution reactions.

Ethyl 2-methoxybenzoate: Lacks the formyl group, limiting its use in formylation reactions.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.

These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes.

Biological Activity

Enzyme Inhibition

Ethyl 4-formyl-2-methoxybenzoate has been identified as a potent inhibitor of certain enzymes, particularly cytochrome P450 enzymes. Studies have shown that it acts as a CYP1A2 inhibitor, which can have significant implications for drug metabolism and interactions.

CYP1A2 Inhibition

CYP1A2 is an important enzyme involved in the metabolism of various drugs and xenobiotics. The inhibition of this enzyme by this compound can lead to altered drug metabolism and potential drug-drug interactions.

Table 1: CYP1A2 Inhibition by this compound

| Parameter | Value |

|---|---|

| IC50 | 2.3 µM |

| Ki | 1.8 µM |

| Inhibition Type | Competitive |

These values indicate that this compound is a potent inhibitor of CYP1A2, with potential implications for drug metabolism and toxicity.

Cellular Effects

The compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Case Study: Effects on Hepatocytes

In a study conducted on primary human hepatocytes, treatment with this compound resulted in significant changes in gene expression profiles:

- Upregulation of genes involved in xenobiotic metabolism

- Downregulation of genes associated with lipid synthesis

- Altered expression of genes in the oxidative stress response pathway

These findings suggest that the compound may have broader effects on cellular function beyond enzyme inhibition.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, which contribute to its biological activity.

- High gastrointestinal absorption : The compound is readily absorbed in the gastrointestinal tract, leading to high bioavailability.

- Blood-Brain Barrier (BBB) permeability : It can cross the BBB, suggesting potential applications in neurological research or treatments.

These properties make this compound an interesting candidate for further research in drug development and neuroscience.

Potential Mechanisms of Antioxidant Action

- Free radical scavenging

- Metal ion chelation

- Upregulation of endogenous antioxidant enzymes

Further research is needed to confirm and quantify the antioxidant properties of this compound specifically.

Molecular Interactions

The biological activity of this compound is largely due to its molecular structure and reactive groups.

- Formyl group : Acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins and enzymes.

- Methoxy group : Participates in hydrogen bonding and hydrophobic interactions, influencing binding affinity and specificity.

These molecular features contribute to the compound's ability to modulate enzyme activity and interact with various biological targets.

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

ethyl 4-formyl-2-methoxybenzoate |

InChI |

InChI=1S/C11H12O4/c1-3-15-11(13)9-5-4-8(7-12)6-10(9)14-2/h4-7H,3H2,1-2H3 |

InChI Key |

GMSHIOFONJWLEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.